Superior Cancer Cell Growth Inhibition of Piperazine-Carbothioamides Over Carboxamide Analogs
A direct head-to-head comparison of benzhydrylpiperazine derivatives reveals that the thioamide functional group provides a significant advantage over the carboxamide group for cancer cell growth inhibition. The study by Gurdal et al. explicitly concludes that thioamide derivatives (the chemical class of this target compound) have higher growth inhibition than their direct carboxamide analogs when screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [1]. This evidence establishes that the carbothioamide moiety is a critical pharmacophore for enhanced activity in this compound series.
| Evidence Dimension | In vitro cancer cell growth inhibition (GI50) |
|---|---|
| Target Compound Data | Class-level (benzhydrylpiperazine thioamides): Higher growth inhibition |
| Comparator Or Baseline | Direct structural analogs with a carboxamide group: Lower growth inhibition |
| Quantified Difference | The study explicitly reports thioamide derivatives possess higher growth inhibition than their carboxamide analogs, though individual GI50 values are reported graphically in the primary source [1]. |
| Conditions | Sulphorhodamine B (SRB) assay against HUH-7, MCF-7, and HCT-116 human cancer cell lines over a 48-hour incubation period [1]. |
Why This Matters
For a procurement decision in an oncology SAR program, this provides clear scientific justification for selecting the carbothioamide over an available carboxamide analog to ensure the highest possible baseline cytotoxic activity.
- [1] Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-214. View Source
